2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-
Description
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- is a heterocyclic compound featuring a triazolo-pyridine core substituted with a 4-methoxyphenyl group at position 2 and an amine at position 3. The 4-methoxy substituent introduces electron-donating properties, which may enhance solubility and influence binding interactions compared to non-polar analogs.
Properties
CAS No. |
66104-34-5 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)17-15-10-6-7-11(13)14-12(10)16-17/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
AVWBWRNIAZRTHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=NC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- typically involves the annulation of the triazole ring to the pyridine ring. One common method is the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process often requires multiple steps, including the preparation of diamines containing functional substituents in the pyridine ring .
Industrial Production Methods
the general approach involves the use of high-yield synthetic routes that minimize the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as phosphodiesterase and lipases by binding to their active sites and preventing their normal function . This interaction disrupts the enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(4-methoxyphenyl)- with structurally related triazolo- and imidazo-pyridines:
<sup>*</sup>XlogP: Predicted octanol-water partition coefficient (lipophilicity). <sup>†</sup>PSA: Polar surface area (indicator of membrane permeability). <sup>‡</sup>Estimated based on substituent effects (methoxy reduces XlogP by ~0.4 vs. phenyl). <sup>§</sup>Inferred from bromine’s hydrophobicity.
Key Observations:
- Lipophilicity : The 4-methoxyphenyl substituent likely reduces lipophilicity (XlogP ~1.8) compared to the phenyl analog (XlogP 2.2 ), improving aqueous solubility.
- Polar Interactions : The methoxy group increases PSA (~85 Ų vs. 69.6 Ų in the phenyl analog), enhancing hydrogen-bond acceptor capacity for target engagement.
- Halogenated Analogs : Bromophenyl derivatives (e.g., 3-bromo substitution ) exhibit higher molecular weight and lipophilicity, favoring hydrophobic binding pockets.
Biological Activity
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, which is known for its potential pharmacological properties. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11N5O
- Molecular Weight : 241.25 g/mol
- CAS Number : 66104-34-5
- LogP : 1.94460 (indicating moderate lipophilicity) .
Synthesis
The synthesis of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine can be achieved through various methods including cycloaddition reactions involving azides and alkynes. The presence of the methoxyphenyl group at the second position enhances the compound's solubility and biological activity.
Antiproliferative Effects
Research indicates that derivatives of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to 2-(4-methoxyphenyl)- have shown IC50 values ranging from 60 nM to several μM , indicating potent activity against HeLa cells and other cancer types .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-(4-methoxyphenyl)-triazolo[4,5-b]pyridin-5-amine | HeLa | 60 |
| Analogous compound | A549 | 38 |
| Analogous compound | HT29 | 43 |
The antiproliferative effects are primarily attributed to the inhibition of tubulin assembly. This mechanism leads to cell cycle arrest at the G2/M phase. Specifically:
- Treatment with certain derivatives induced an increase in cyclin B expression and a decrease in cdc2 phosphorylation, which are critical events in the mitotic checkpoint .
Study on Anticancer Activity
In a recent study focusing on structural modifications of triazolopyridine derivatives:
- Compound modifications led to enhanced potency against multiple cancer cell lines.
- The most active derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells .
Anti-inflammatory Properties
Compounds within the triazolo[4,5-b]pyridine class have also demonstrated anti-inflammatory properties:
- They act as P2T receptor antagonists which play a crucial role in managing platelet activation and aggregation processes relevant to cardiovascular diseases .
Interaction Profiles
Studies suggest that 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine interacts with various biological targets beyond P2T receptors:
- These interactions may influence pathways related to cell signaling and inflammatory responses.
Q & A
Basic: What are the common synthetic routes for synthesizing 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine derivatives, and how can reaction conditions be optimized for higher yields?
Answer:
A key method involves cyclization of thiourea analogues or condensation reactions with heterocyclic precursors. For example, halogenated triazolo derivatives can be synthesized from thiourea intermediates under controlled conditions (e.g., reflux in POCl₃ or using ultrasonic irradiation to enhance reaction efficiency) . Optimization strategies include:
- Solvent-free conditions : Reduces side reactions and improves purity .
- Catalyst selection : Use of tert-butylphosphonic acid or copper(II) ions to stabilize intermediates .
- Temperature control : Maintaining 120°C during cyclization minimizes byproducts .
Yield improvements (up to 85%) are achievable via iterative adjustments of stoichiometry and reaction time.
Basic: Which spectroscopic and crystallographic methods are most effective in confirming the structure and regiochemistry of this compound?
Answer:
- X-ray crystallography : Resolves regiochemical ambiguities by providing precise bond lengths and angles (e.g., distinguishing between N1- and N2-substituted triazoles) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines, C=O stretches if present) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, pyridinamine protons at δ ~8.2 ppm) .
Multi-technique validation is critical, as regiochemistry impacts biological activity .
Advanced: How can regiochemical ambiguities in triazolo-pyridine derivatives be resolved using computational and experimental approaches?
Answer:
- DFT calculations : Predict thermodynamic stability of regioisomers by comparing Gibbs free energy (ΔG) of possible structures .
- Single-crystal XRD : Definitive confirmation of regiochemistry via crystallographic data (e.g., bond angles between triazole and pyridine rings) .
- HPLC-MS coupling : Separates regioisomers and validates purity (>98%) using high-resolution mass spectrometry .
Contradictory data may arise from solvent polarity effects on tautomerism, requiring controlled crystallization .
Advanced: What strategies are recommended for evaluating the antimitotic or antimicrobial activity of this compound, including assay design and data interpretation?
Answer:
- Antimitotic assays : Use in vivo sea urchin embryo models to assess tubulin polymerization inhibition, with IC₅₀ values compared to combretastatin analogues .
- Antimicrobial screening : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain) or Gram-positive bacteria (e.g., S. aureus) .
- Dose-response curves : Include positive controls (e.g., isoniazid for TB) and validate with triplicates to address variability .
Discrepancies in activity across studies may stem from differences in bacterial strain susceptibility or compound solubility .
Advanced: How to address discrepancies in biological activity data across different studies involving this compound?
Answer:
- Solubility adjustments : Use DMSO/PBS mixtures to ensure consistent dissolution across assays .
- Strain-specific profiling : Compare activity against isogenic mutant strains to identify resistance mechanisms .
- Meta-analysis : Normalize data using Z-score transformations to account for inter-lab variability in IC₅₀ reporting .
Contradictions may also arise from impurities in synthesized batches; HPLC purity checks (>95%) are essential .
Advanced: What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?
Answer:
- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS to identify byproducts .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .
- Soil adsorption experiments : Measure log Kₒc values using batch equilibrium methods to predict environmental mobility .
Long-term stability studies (pH 4–9, 25–40°C) are recommended to model real-world degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
